Alogliptin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

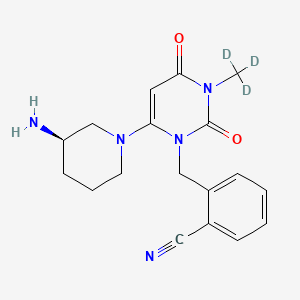

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMTDTBDDKMP-DDOHFVCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746977 | |

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133421-35-8 | |

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alogliptin-d3: A Technical Guide for its Application in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. It is utilized in the management of type 2 diabetes mellitus. The therapeutic action of alogliptin is mediated through the inhibition of DPP-4, which leads to an increase in the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][3]

In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of alogliptin in biological matrices is paramount. To achieve this, stable isotope-labeled internal standards are indispensable. Alogliptin-d3, a deuterated analog of alogliptin, serves as the gold-standard internal standard for its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its ability to mimic the physicochemical properties of the analyte, alogliptin, during sample preparation and analysis, thus correcting for any variability in extraction recovery and matrix effects.[3][4][5]

This technical guide provides an in-depth overview of this compound, its primary application in research, detailed experimental protocols for its use in LC-MS/MS methods, and a summary of relevant quantitative data.

Primary Use in Research: Internal Standard for Quantitative Bioanalysis

The predominant application of this compound in a research setting is as an internal standard (IS) for the quantification of alogliptin in biological samples, most commonly plasma.[3][4][5] The structural similarity between alogliptin and this compound ensures they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. However, the mass difference of 3 Daltons allows for their distinct detection by the mass spectrometer, enabling accurate quantification of alogliptin.

The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and reliable bioanalytical method development and validation, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Alogliptin's Mechanism of Action: The DPP-4 Signaling Pathway

Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. The signaling pathway is initiated by the ingestion of food, which stimulates the release of incretin hormones from the gut. These hormones, primarily GLP-1 and GIP, are crucial for glucose homeostasis. However, their action is short-lived as they are rapidly inactivated by the DPP-4 enzyme. Alogliptin's inhibition of DPP-4 prolongs the activity of these incretins, leading to beneficial downstream effects on glucose control.

Experimental Protocols for Alogliptin Quantification using this compound

The following sections detail established methodologies for the quantification of alogliptin in plasma using this compound as an internal standard. These protocols are based on published research and represent common practices in the field.

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and liquid-liquid extraction.

1. Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

-

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile or a 9:1 v/v mixture of acetonitrile and methanol) containing this compound at a known concentration (e.g., 50 ng/mL).[6][7]

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a specific volume (e.g., 100-200 µL) of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, potentially reducing matrix effects.

-

Protocol:

-

To 250 µL of plasma sample, add 50 µL of this compound working solution (e.g., 50 ng/mL) and 100 µL of a buffer (e.g., 0.05 M NaOH, pH 4).[5]

-

Add 2.5 mL of an organic extraction solvent (e.g., ethyl acetate).[5][8]

-

Vortex the mixture vigorously for 10-20 minutes.

-

Centrifuge at a moderate speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a specific volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC-MS/MS parameters used for the analysis of alogliptin with this compound as the internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., Inertsil ODS, Waters Symmetry)[3][8] |

| Column Dimensions | 50 mm x 4.6 mm, 5 µm particle size[3] |

| Mobile Phase A | 0.1% Formic acid in water[4][7] |

| Mobile Phase B | Acetonitrile or Methanol[4][7] |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.3 - 1.0 mL/min[3][7] |

| Injection Volume | 5 - 10 µL[8] |

| Column Temperature | Ambient or 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Alogliptin | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 340.2 - 340.3[6][9] | 343.2 - 343.3[3][9] |

| Product Ion (m/z) | 116.0 - 116.1[6][9] | 116.1 or 196.2[3][9] |

| Collision Energy | Analyte-specific optimization required | Analyte-specific optimization required |

| Dwell Time | ~200 ms | ~200 ms |

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for alogliptin quantification using this compound.

Table 3: Summary of Quantitative Method Parameters

| Parameter | Reported Values | Reference |

| Linearity Range (ng/mL) | 3 - 300 | [9] |

| 4 - 600 | [4] | |

| 10 - 400 | [7] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | [6] |

| 3 | [9] | |

| 4 | [4] | |

| Recovery (%) | 81.5 - 91.4 | [10] |

| 88.63 | [8] | |

| Precision (%RSD) | < 15% | [8] |

| Accuracy (%) | 85 - 115% of nominal value | [8] |

Conclusion

This compound is an essential tool for the accurate and precise quantification of alogliptin in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed protocols and summarized quantitative data provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. The methodologies described are robust and align with regulatory expectations for bioanalytical method validation, ensuring the generation of high-quality data for the assessment of alogliptin's disposition and effects. The understanding of alogliptin's mechanism of action, as depicted in the signaling pathway, further contextualizes the importance of its accurate measurement in biological systems.

References

- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epj.journals.ekb.eg [epj.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. latamjpharm.org [latamjpharm.org]

An In-depth Technical Guide to the Synthesis and Purification of Alogliptin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Alogliptin-d3, an isotopically labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document details the synthetic pathways, incorporating the crucial step of deuterium labeling, and outlines various purification techniques, including quantitative data and detailed experimental protocols.

Introduction

Alogliptin is a potent and highly selective inhibitor of the serine protease dipeptidyl peptidase-4 (DPP-4), which is a validated therapeutic target for type 2 diabetes.[1] this compound, in which three hydrogen atoms on the N-methyl group of the uracil ring are replaced by deuterium, is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis by mass spectrometry. The deuterium labeling provides a distinct mass signature without significantly altering the molecule's chemical properties.

This guide will focus on the practical aspects of synthesizing and purifying this compound, providing researchers with the necessary information to produce this important analytical standard.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of its non-deuterated analogue, with the key difference being the introduction of the deuterated methyl group. The most common synthetic route involves the N-methylation of a uracil derivative using a deuterated methylating agent.

A plausible synthetic route is outlined below, based on established methods for Alogliptin synthesis.[2][3]

Synthetic Pathway

The overall synthetic pathway can be visualized as a multi-step process, starting from readily available precursors and culminating in the formation of this compound.

Key Experimental Protocols

The deuterated methylating agent, Iodomethane-d3, is a critical starting material. It can be synthesized from deuterated methanol.

-

Method 1: Using Hydrogen Iodide

-

Reactants: Deuterated methanol (CD3OD), Hydroiodic acid (HI)

-

Procedure: To a reaction flask, add 5 mL of deuterated methanol and 5 mL of 55-58% hydroiodic acid. The mixture is heated to 40°C for 2 hours, then to 50°C for an additional 2 hours. After cooling to room temperature, the product is distilled at atmospheric pressure, collecting the fraction at 40-45°C.[1]

-

Yield: Approximately 83.8%.[1]

-

-

Method 2: Using Red Phosphorus and Iodine

-

Reactants: Deuterated methanol (CD3OD), Red phosphorus, Iodine

-

Procedure: In a flask equipped with a reflux condenser, slowly add red phosphorus, water, and elemental iodine at -15°C. Then, gradually add deuterated methanol to the mixture. The reaction mixture is heated to 65°C and stirred for approximately 2 hours. After cooling, the product is obtained by distillation at 45°C.[4]

-

-

Reactants: 6-Chlorouracil, 2-(bromomethyl)benzonitrile, Sodium hydride (NaH), Lithium bromide (LiBr)

-

Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Procedure: 6-Chlorouracil is alkylated with 2-(bromomethyl)benzonitrile in the presence of sodium hydride and lithium bromide in a mixture of DMF and DMSO.[2]

-

Yield: Approximately 54%.[2]

-

Reactants: 1-((2-Cyanophenyl)methyl)-6-chlorouracil, Iodomethane-d3 (CD3I), Sodium hydride (NaH)

-

Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)

-

Procedure: The previously synthesized uracil derivative is further alkylated with Iodomethane-d3 using sodium hydride in a mixture of DMF and THF.[2]

-

Yield: Approximately 72% (based on the non-deuterated synthesis).[2]

-

Reactants: 1-((2-Cyanophenyl)methyl)-6-chloro-3-(methyl-d3)-uracil, (R)-3-Aminopiperidine dihydrochloride, Sodium bicarbonate (NaHCO3) or Potassium carbonate (K2CO3)

-

Solvents: Methanol or aqueous Isopropanol

-

Procedure: The final step involves the displacement of the chloro group with (R)-3-aminopiperidine dihydrochloride. This reaction is carried out in the presence of a base such as sodium bicarbonate in hot methanol or potassium carbonate in aqueous isopropanol.[2]

Quantitative Data Summary

| Step | Reactants | Solvents/Reagents | Yield (%) | Purity (%) | Reference |

| Synthesis of Iodomethane-d3 | Deuterated methanol, Hydroiodic acid | - | ~83.8 | - | [1] |

| N-Alkylation of 6-Chlorouracil | 6-Chlorouracil, 2-(bromomethyl)benzonitrile | NaH, LiBr, DMF/DMSO | ~54 | - | [2] |

| N-Methylation-d3 of Uracil Derivative | 1-((2-Cyanophenyl)methyl)-6-chlorouracil, Iodomethane-d3 | NaH, DMF/THF | ~72* | - | [2] |

| Final Synthesis of Alogliptin (non-deuterated) | 2-(6-chloro-3-methyl-2,4-dioxo-3,4-di-hydro-2H-pyrimidin-1-ylmethyl)benzonitrile, 3(R)-aminopiperidine | Alkali | 56.1 | - | [3] |

| This compound Product (Commercial Sample) | - | - | - | 99.61 |

*Yield reported for the non-deuterated analogue.

Purification of this compound

The purification of this compound is crucial to remove any unreacted starting materials, by-products, and other impurities. The primary methods employed are recrystallization and chromatography.

Purification Workflow

The general workflow for the purification of this compound involves an initial workup followed by one or more purification steps to achieve the desired level of purity.

Recrystallization

Recrystallization is a common method for purifying solid compounds. The choice of solvent is critical for effective purification.

-

Protocol 1: Isopropanol-Ethanol

-

Procedure: The crude product is dissolved in a minimal amount of a hot mixture of isopropanol and ethanol. The solution is then allowed to cool slowly, promoting the formation of crystals. The purified product is collected by filtration.

-

Observed Purity: A similar process for a precursor yielded a purity of 98.9%.[4]

-

-

Protocol 2: Ethyl Acetate

-

Procedure: After concentrating the reaction mixture, hot ethyl acetate is added to dissolve the product. The solution is then cooled to 0-5°C to induce crystallization. The solid is filtered and washed with a small amount of cold ethyl acetate.

-

Observed Purity: For non-deuterated Alogliptin, this method resulted in a purity of 99.9% as measured by HPLC.[4]

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. Various HPLC methods have been developed for Alogliptin and its related compounds.

RP-HPLC is widely used for the analysis and purification of Alogliptin.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Hypersil Gold Thermo Scientific C18 | Acetonitrile : Ammonium carbonate buffer (55:45 v/v) | 1.0 | 277 | [5] |

| Symmetry® cyanide (150 mm × 4.6 mm, 5 µm) | Potassium dihydrogen phosphate buffer (pH 4.6) : Acetonitrile (20:80, v/v) | 1.0 | 215 | [6] |

| Finepak sil C18 | Methanol : Water (80:20 v/v) | 1.0 | 222 |

Chiral HPLC is essential for separating the (R)- and (S)-enantiomers of Alogliptin to ensure high enantiomeric purity. Alogliptin is the (R)-enantiomer.

-

Column: Lux cellulose 2

-

Mobile Phase: Ethanol and diethyl amine

-

Purpose: To quantify the (S)-isomer in Alogliptin Benzoate.

Conclusion

The synthesis and purification of this compound are achievable through established organic chemistry methodologies. The key to the synthesis is the use of a deuterated methylating agent, such as Iodomethane-d3, in the N-methylation step of the uracil intermediate. Purification to a high degree of chemical and isotopic purity can be accomplished through a combination of recrystallization and chromatographic techniques, particularly HPLC. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 2. US20120029000A1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 3. (Open Access) Synthesis of Alogliptin benzoate (2011) | Wang En-jun | 1 Citations [scispace.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. researchgate.net [researchgate.net]

- 6. deutramed.com [deutramed.com]

A Comparative Analysis of the Physicochemical Properties of Alogliptin and Alogliptin-d3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the physicochemical properties of Alogliptin and its deuterated analog, Alogliptin-d3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics of these compounds. The guide summarizes available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of metabolic pathways and experimental workflows.

Introduction to Alogliptin and the Role of Deuteration

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting DPP-4, Alogliptin increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4]

This compound is a deuterated version of Alogliptin, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms.[5][6] Deuterium is a stable, non-radioactive isotope of hydrogen.[7] This isotopic substitution is primarily utilized to create an internal standard for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy of Alogliptin concentration measurements in biological samples.[6]

Comparative Physicochemical Properties

This section summarizes the known physicochemical properties of Alogliptin and this compound. It is important to note that while quantitative data for Alogliptin is well-documented, the data for this compound is limited. The properties of this compound are largely inferred from its chemical structure and the general effects of deuteration.

Table 1: General and Physical Properties

| Property | Alogliptin | This compound | Data Source(s) |

| Molecular Formula | C₁₈H₂₁N₅O₂ | C₁₈H₁₈D₃N₅O₂ | [1] |

| Molecular Weight | 339.4 g/mol | 342.4 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Not specified (assumed to be a solid) | [9] |

| Melting Point | 127 - 129 °C | Not experimentally determined | [10] |

Table 2: Solubility and Partition Coefficient

| Property | Alogliptin | This compound | Data Source(s) |

| Water Solubility | Sparingly soluble; 0.58 mg/mL | Not experimentally determined | [1][2] |

| Solubility in other solvents | Soluble in DMSO; Sparingly soluble in methanol; Slightly soluble in ethanol; Very slightly soluble in octanol and isopropyl acetate. | Not experimentally determined | [1][9] |

| LogP (Octanol-Water Partition Coefficient) | 0.66 - 1.16 | Not experimentally determined | [2] |

Table 3: Acidity and Stability

| Property | Alogliptin | This compound | Data Source(s) |

| pKa (Strongest Basic) | 9.47 | Not experimentally determined | [2] |

| Chemical Stability | Stable under recommended storage conditions; avoid strong oxidizing agents. | Assumed to be similar to Alogliptin | [1] |

Note on this compound Properties: The replacement of three hydrogen atoms with deuterium in the N-methyl group is a minor structural modification. Therefore, significant deviations in macroscopic physicochemical properties such as melting point, solubility, and pKa are not generally expected. However, subtle changes can occur. For instance, deuteration can sometimes lead to slight alterations in crystal packing, which might marginally affect the melting point and solubility.[11] The effect on pKa is also expected to be minimal as the deuteration is not on an ionizable group. The most significant impact of this specific deuteration is expected to be on the metabolic stability of the N-methyl group.

Metabolic Pathways of Alogliptin

Alogliptin undergoes limited metabolism in humans, with approximately 60-71% of the administered dose excreted unchanged in the urine.[9] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3] Two minor metabolites have been identified:

-

M-I (N-demethylated Alogliptin): This is an active metabolite, exhibiting similar DPP-4 inhibitory activity to the parent compound. It accounts for less than 1% of the parent compound.[2][9]

-

M-II (N-acetylated Alogliptin): This metabolite is inactive and constitutes less than 6% of the parent compound.[2][9]

The deuteration in this compound is at the N-methyl group, the site of demethylation to form the active metabolite M-I. Due to the stronger C-D bond, the rate of this N-demethylation reaction is expected to be slower for this compound compared to Alogliptin. This is the principle behind the "kinetic isotope effect" and is a key consideration in the design of deuterated drugs to improve their metabolic profile.

Metabolic pathway of Alogliptin and the expected impact of deuteration.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments used to determine the physicochemical properties of active pharmaceutical ingredients (APIs) like Alogliptin and this compound.

Determination of Melting Point

-

Method: Differential Scanning Calorimetry (DSC) is a common method. A small, accurately weighed sample of the compound is placed in an aluminum pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument measures the heat flow to the sample relative to a reference pan. The melting point is determined from the onset temperature of the melting endotherm.

-

Alternative Method: Capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the sample melts is observed and recorded.

Solubility Determination

-

Method: The shake-flask method is the gold standard. An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

-

Method: The shake-flask method is also commonly used for LogP determination. A known amount of the compound is dissolved in one of the immiscible solvents (typically n-octanol). An equal volume of the second immiscible solvent (typically water or a buffer) is added. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate. The concentration of the compound in each phase is measured by a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

-

Method: Potentiometric titration is a widely used method. A solution of the compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically at the half-equivalence point.

-

Alternative Method: UV-Vis spectrophotometry can also be used. The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

Workflow for determining key physicochemical properties of an API.

Conclusion

Alogliptin is a well-characterized DPP-4 inhibitor with established physicochemical properties. Its deuterated analog, this compound, serves as a valuable analytical tool, primarily as an internal standard in pharmacokinetic studies. While direct experimental data on the physicochemical properties of this compound are scarce, the minor structural change of deuteration on the N-methyl group is not expected to significantly alter its bulk physical and chemical characteristics compared to Alogliptin. The most notable difference lies in the kinetic isotope effect, which is predicted to slow the rate of N-demethylation, a minor metabolic pathway for Alogliptin. This guide provides a foundational understanding of the physicochemical profiles of both compounds and outlines the standard experimental procedures for their determination, which is crucial for their application in research and drug development. Further experimental investigation into the properties of this compound would be beneficial to provide a more complete comparative profile.

References

- 1. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alogliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound - CAS - 1133421-35-8 | Axios Research [axios-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. drugs.com [drugs.com]

- 10. ALOGLIPTIN(ALOGLIPTINE, ALOGLIPTINA) CAS#: 850649-61-5 [m.chemicalbook.com]

- 11. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Availability of Alogliptin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical data for Alogliptin-d3. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for their studies. This guide also includes a detailed experimental protocol for a typical application of this compound in a pharmacokinetic study and visual diagrams to illustrate key processes.

Introduction to this compound

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose homeostasis. It is used as an oral anti-diabetic drug for the treatment of type 2 diabetes. This compound is a deuterated form of Alogliptin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Alogliptin in biological matrices. Its use significantly improves the accuracy and precision of such assays.

Commercial Suppliers and Availability

This compound is available from a variety of commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following tables summarize the key information regarding the availability and technical specifications from several prominent suppliers.

Table 1: Major Commercial Suppliers of this compound

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Toronto Research Chemicals | --INVALID-LINK-- |

| Axios Research | --INVALID-LINK-- |

| Simson Pharma Limited | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

Table 2: Product Specifications and Availability of this compound

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-A0023AS1 | ≥98% | 1 mg, 5 mg, 10 mg | 1133421-35-8 | C₁₈H₁₈D₃N₅O₂ | 342.42 |

| Santa Cruz Biotechnology | sc-478613 | Not specified | Contact for availability | 1133421-35-8 | C₁₈H₁₈D₃N₅O₂ | 342.41 |

| Toronto Research Chemicals | A575427 | Not specified | 2.5 mg, 25 mg | 1133421-35-8 | C₁₈H₁₈D₃N₅O₂ | 342.41 |

| Axios Research | AR-A05989 | Not specified | Contact for availability | 1133421-35-8 | C₁₈H₁₈D₃N₅O₂ | 342.42 |

| Simson Pharma Limited | A1070029 | Not specified | In stock | 1133421-35-8 | C₁₈H₁₈D₃N₅O₂ | 342.42 |

| LGC Standards | TRC-A575427 | >95% (HPLC) | 2.5 mg, 25 mg | 1133421-35-8 | C₁₈H₁₈D₃N₅O₂ | 342.41 |

| Cayman Chemical | Not specified | ≥98% | Contact for availability | 1133421-35-8 | C₁₈H₁₈D₃N₅O₂ | 342.41 |

Note: Purity levels and available quantities are subject to change and may vary by lot. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocol: Quantification of Alogliptin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of Alogliptin in human plasma, utilizing this compound as an internal standard. This protocol is based on established and validated bioanalytical methods.[1][2][3][4]

3.1. Materials and Reagents

-

Alogliptin reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, e.g., Milli-Q)

3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.3. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alogliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Alogliptin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

3.4. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (50 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.5. LC-MS/MS Conditions

-

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is suitable.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

3.6. Data Analysis

The concentration of Alogliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the prepared calibration standards.

Visualizations

4.1. Alogliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by Alogliptin. By inhibiting the DPP-4 enzyme, Alogliptin prevents the degradation of incretin hormones (GLP-1 and GIP), leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

References

Metabolic Fate and Stability of the Deuterium Label on Alogliptin-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on the theoretical metabolic fate and stability of its deuterated analog, Alogliptin-d3. Deuterium labeling is a common strategy in drug development to investigate metabolic pathways and potentially improve pharmacokinetic profiles. This document consolidates available data on Alogliptin's metabolism, presents detailed experimental protocols for its study, and discusses the anticipated stability of the deuterium label on this compound based on established scientific principles. The information is intended to guide researchers in designing and interpreting studies involving deuterium-labeled Alogliptin.

Introduction to Alogliptin and the Role of Deuterium Labeling

Alogliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon secretion.[1]

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in drug metabolism and pharmacokinetic (DMPK) studies.[2] this compound is a deuterium-labeled version of Alogliptin, where three hydrogen atoms have been replaced by deuterium atoms. Such labeled compounds are invaluable as internal standards for quantitative bioanalysis due to their mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry (MS) analysis.[3][4]

Furthermore, the substitution of hydrogen with deuterium can influence the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[4][5] This phenomenon, known as the kinetic isotope effect (KIE), can provide insights into metabolic pathways and has been explored as a strategy to improve the pharmacokinetic properties of drugs.[4][6]

Metabolic Fate of Alogliptin

Alogliptin undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged.

Primary Route of Elimination

The majority of Alogliptin is eliminated unchanged in the urine.[1][7] Studies have shown that approximately 60% to 76% of an administered dose is excreted as the parent drug in urine.[1][8][9]

Metabolic Pathways

While metabolism is not the primary route of elimination, two minor metabolites of Alogliptin have been identified.[1][8][9][10] The limited metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][9][10]

The two main metabolites are:

-

M-I (N-demethylated Alogliptin): This is an active metabolite with DPP-4 inhibitory activity similar to the parent compound. It accounts for less than 1% of the parent compound.[8][9][10]

-

M-II (N-acetylated Alogliptin): This is an inactive metabolite. It accounts for less than 6% of the parent compound.[8][9][10]

dot

Caption: Metabolic Pathway of Alogliptin.

Anticipated Metabolic Fate and Stability of this compound

Direct experimental data on the metabolic fate and stability of the deuterium label on this compound is not extensively available in the public domain. However, based on the known metabolism of Alogliptin and the principles of the kinetic isotope effect, we can make informed predictions.

The stability of the deuterium label is highly dependent on its position within the Alogliptin molecule. If the deuterium atoms are located on a part of the molecule that does not undergo metabolic transformation, the label is expected to be stable. Conversely, if the deuterium is placed at a site of metabolism (a "soft spot"), the C-D bond cleavage may be slower compared to the C-H bond in the unlabeled compound.[5]

Given that the primary metabolites of Alogliptin are formed through N-demethylation and N-acetylation, if the deuterium labels in this compound are not on the N-methyl or the N-acetyl groups, it is highly probable that the label will remain intact during these metabolic conversions. This would result in the formation of deuterated metabolites, M-I-d3 and M-II-d3.

The stability of the label against back-exchange with hydrogen from the biological matrix is generally high for C-D bonds, especially those not in acidic or readily exchangeable positions.

Data Presentation

The following tables summarize the key quantitative data regarding the metabolism and excretion of Alogliptin.

Table 1: Excretion of Alogliptin

| Route of Excretion | Percentage of Administered Dose | Reference(s) |

| Unchanged in Urine | 60% - 76% | [1][7][8][9] |

| Feces | ~13% | [1] |

Table 2: Alogliptin Metabolites

| Metabolite | Name | Activity | Abundance | Reference(s) |

| M-I | N-demethylated | Active | <1% of parent compound | [8][9][10] |

| M-II | N-acetylated | Inactive | <6% of parent compound | [8][9][10] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the metabolic fate and stability of this compound. Below are representative methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify its metabolites in a controlled in vitro system.

Objective: To determine the rate of metabolism of this compound and identify the metabolites formed by human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Control compounds (e.g., a compound with known high and low metabolic rates)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to start the metabolic reaction. The final concentration of this compound should be within a relevant range (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquots. This will precipitate the proteins and stop the enzymatic activity.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify any metabolites formed. The mass spectrometer will be set to detect the parent compound and potential deuterated metabolites based on their predicted mass-to-charge ratios.

dot

Caption: In Vitro Metabolism Experimental Workflow.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and its metabolites.

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.

Materials:

-

This compound

-

Appropriate vehicle for dosing (e.g., saline, PEG400)

-

Sprague-Dawley rats (or other suitable rodent model)

-

Dosing equipment (e.g., oral gavage needles, intravenous catheters)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Metabolic cages for urine and feces collection

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.

-

Dosing: Administer a single dose of this compound to the rats. This can be done intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, jugular vein cannula).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces over a specified period (e.g., 24 or 48 hours).

-

Sample Storage: Store all plasma, urine, and fecal samples at -80°C until analysis.

-

Sample Preparation:

-

Plasma: Perform protein precipitation or liquid-liquid extraction to isolate the analytes.

-

Urine: Dilute the samples as needed.

-

Feces: Homogenize the samples and extract the analytes.

-

-

LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in the prepared samples using a validated LC-MS/MS method.

dot

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

Alogliptin is a well-characterized DPP-4 inhibitor that undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine. The two primary metabolites, M-I (active) and M-II (inactive), are formed in very small amounts. For the deuterated analog, this compound, the stability of the deuterium label is predicted to be high, assuming the labels are not at the sites of N-demethylation or N-acetylation. The provided experimental protocols offer a robust framework for investigating the metabolic fate of this compound and confirming the stability of its deuterium label. Such studies are essential for the continued development and regulatory assessment of deuterated drug candidates.

References

- 1. opentrons.com [opentrons.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

The Gold Standard: A Technical Guide to the Use of Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. The use of internal standards is a fundamental strategy to control for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, have emerged as the gold standard, offering unparalleled advantages in minimizing analytical error and ensuring data integrity. This technical guide provides an in-depth review of the core principles, practical applications, and critical considerations for the effective use of deuterated standards in bioanalysis, with a focus on liquid chromatography-mass spectrometry (LC-MS) techniques.

Core Principles and Advantages

Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D). This subtle modification results in an increase in the molecular mass without significantly altering the physicochemical properties of the molecule.[1][2] This near-identical chemical behavior is the cornerstone of their effectiveness, as they co-elute with the analyte during chromatography and experience similar ionization efficiency, extraction recovery, and matrix effects in the mass spectrometer.[2][3] By calculating the ratio of the analyte signal to the deuterated standard signal, variability introduced during the analytical workflow can be effectively normalized, leading to significantly improved accuracy and precision.[3][4]

The primary advantages of using deuterated standards in bioanalysis include:

-

Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][5] Deuterated standards co-elute with the analyte and are affected by the matrix in a nearly identical manner, thus providing reliable correction for these effects.[3]

-

Correction for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[6] As the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.

-

Improved Accuracy and Precision: By accounting for both matrix effects and procedural variability, deuterated standards significantly enhance the accuracy and precision of quantitative bioanalytical methods.[7] This is crucial for regulatory submissions and for making confident decisions in drug development.

-

Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL internal standards and often recommend their use in bioanalytical method validation.[7]

Quantitative Data on Method Performance

The use of deuterated internal standards consistently leads to improved bioanalytical method performance. The following tables summarize quantitative data from various studies, highlighting the enhanced accuracy and precision achieved with deuterated standards compared to other internal standard strategies.

| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%CV) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | [7] |

| Kahalalide F | Deuterated IS (D8) | Plasma | 100.3 | 7.6 | [7] |

| Sirolimus | Analog IS (DMR) | Whole Blood | Higher bias observed | 7.6 - 9.7 | [8] |

| Sirolimus | Deuterated IS (SIR-d3) | Whole Blood | Improved accuracy | 2.7 - 5.7 | [8] |

| Pirtobrutinib | Deuterated IS | Rat Plasma | 95.4 - 98.1 | >0.999 (correlation coefficient) | [9] |

Table 1: Comparison of Accuracy and Precision with Analog vs. Deuterated Internal Standards. This table demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision in LC-MS/MS assays. The use of a deuterated standard for Kahalalide F resulted in a significant improvement in both metrics compared to an analog internal standard.[7] Similarly, the precision of the sirolimus assay was notably better with a deuterated internal standard.[8]

| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Lapatinib | Zileuton (Analog IS) | Plasma | 29 - 70 (variable) | Not specified | [10] |

| Lapatinib | Lapatinib-d3 (Deuterated IS) | Plasma | Corrected for variability | Not specified | [10] |

| Haloperidol | Deuterated Haloperidol | Not specified | 35% lower than analyte | Not specified | [10] |

Table 2: Impact of Internal Standard on Recovery and Matrix Effect. This table illustrates how deuterated standards can compensate for variability in recovery. In the case of lapatinib, the analog internal standard failed to correct for inter-individual differences in recovery, whereas the deuterated standard effectively normalized this variability.[10] It is also important to note that in some cases, deuterated standards may exhibit different extraction recoveries than the analyte, as seen with haloperidol, a factor that must be assessed during method validation.[10]

Experimental Protocols

The successful implementation of deuterated standards requires robust and well-validated experimental protocols. Below are detailed methodologies for key experiments cited in the literature, providing a template for researchers.

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Small Molecules in Plasma

This protocol is a representative example of a liquid-liquid extraction procedure commonly used in bioanalysis.

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample.

-

Vortex mix for 10 seconds.

-

-

Protein Precipitation & Extraction:

-

Add 400 µL of a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane) containing 0.1% formic acid.

-

Vortex mix vigorously for 1 minute to precipitate proteins and extract the analyte and internal standard.

-

-

Phase Separation:

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new clean tube.

-

-

Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix for 30 seconds.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Generic Solid-Phase Extraction (SPE) for Small Molecules in Plasma

This protocol outlines a typical solid-phase extraction workflow, which often provides cleaner extracts than LLE.

-

Sample Pre-treatment:

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the deuterated internal standard working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Analysis:

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions (Illustrative Example)

-

LC System: Agilent 1200 Series or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: Specific to the analyte and deuterated internal standard

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the use of deuterated standards in bioanalysis.

Caption: General workflow for bioanalytical quantification using a deuterated internal standard.

References

- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. aptochem.com [aptochem.com]

- 7. scispace.com [scispace.com]

- 8. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myadlm.org [myadlm.org]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect for Alogliptin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alogliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While it is primarily excreted unchanged, a minor portion undergoes metabolism, offering a potential application for deuteration to modify its pharmacokinetic profile. This technical guide explores the theoretical underpinnings of the kinetic isotope effect (KIE) as it applies to Alogliptin-d3. In the absence of direct experimental data for this compound, this document provides a comprehensive overview of Alogliptin's metabolism, the principles of KIE, and a hypothetical framework for the experimental determination of this effect. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the strategic application of deuterium substitution.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In pharmaceutical sciences, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break the C-D bond.[1]

When the cleavage of a C-H bond is the rate-determining step in a drug's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the reaction rate.[1] This can lead to a number of potentially beneficial modifications to a drug's pharmacokinetic profile, including:

-

Reduced metabolic clearance: A lower rate of metabolism can lead to a longer drug half-life.

-

Increased drug exposure: Slower metabolism can result in higher plasma concentrations of the parent drug.

-

Altered metabolite profile: A shift in metabolism away from the deuterated position may occur.

-

Improved safety and tolerability: By reducing the formation of potentially reactive or toxic metabolites.

Metabolism of Alogliptin

Alogliptin is primarily eliminated from the body unchanged through renal excretion, with 60% to 71% of the administered dose found in the urine.[2] However, a small fraction of the dose, approximately 10-20%, is metabolized by the liver.[2] This metabolism is mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3]

Two minor metabolites have been identified:[3][4][5]

-

M-I (N-demethylated Alogliptin): This metabolite is formed through the removal of a methyl group and accounts for less than 1% of the parent compound.[3][5] M-I is an active metabolite, exhibiting inhibitory activity against DPP-4 similar to Alogliptin.[3][5]

-

M-II (N-acetylated Alogliptin): This metabolite is formed through the addition of an acetyl group and represents less than 6% of the parent compound.[3][5] M-II is an inactive metabolite.[3][5]

Given that N-demethylation is a key metabolic pathway, albeit a minor one, the site of this reaction presents a logical target for deuteration to induce a kinetic isotope effect. For "this compound," it is hypothesized that the three hydrogen atoms on the methyl group that is removed during N-demethylation are replaced with deuterium atoms.

The Hypothesized Kinetic Isotope Effect for this compound

The N-demethylation of Alogliptin to its active M-I metabolite is catalyzed by CYP2D6 and CYP3A4. This reaction involves the enzymatic cleavage of a C-H bond on the methyl group. If this C-H bond cleavage is the rate-limiting step of the N-demethylation process, then substituting the hydrogens on the methyl group with deuterium (as in this compound) would be expected to slow down the rate of M-I formation.

This slowing of the metabolic rate would manifest as a primary kinetic isotope effect. The practical consequences of such an effect on the pharmacokinetics of this compound, compared to Alogliptin, could include:

-

Reduced formation of the active M-I metabolite.

-

A potential increase in the plasma concentration of the parent drug, this compound.

-

A potential shift towards other metabolic pathways, such as N-acetylation, or an increase in the proportion of the drug excreted unchanged.

It is important to note that the overall impact on the pharmacokinetic profile of Alogliptin would likely be modest, as N-demethylation is a minor metabolic pathway.

Pharmacokinetic Parameters of Alogliptin

The following table summarizes the key pharmacokinetic parameters of non-deuterated Alogliptin in healthy adults. These values provide a baseline for understanding the potential impact of a kinetic isotope effect.

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [6] |

| Terminal Half-life (t½) | ~21 hours | [3][6] |

| Volume of Distribution (Vd) | 417 L | [6] |

| Plasma Protein Binding | ~20% | [6] |

| Systemic Clearance | 14.0 L/hr | [2] |

| Renal Clearance | 9.6 L/hr | [2] |

| Metabolism | Minor (~10-20%), primarily by CYP2D6 and CYP3A4 | [2] |

| Primary Route of Elimination | Renal excretion (60-71% as unchanged drug) | [2] |

Experimental Protocols for Determining the Kinetic Isotope Effect

While specific experimental data for this compound is not publicly available, a general workflow for determining the kinetic isotope effect in vitro can be described.

In Vitro Metabolism using Human Liver Microsomes

Objective: To compare the rate of metabolism of Alogliptin and this compound.

Materials:

-

Alogliptin and this compound

-

Pooled human liver microsomes (HLMs)[7]

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation: Incubate Alogliptin or this compound at various concentrations with HLMs in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound (Alogliptin or this compound) and the formation of the M-I metabolite using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolism (k) for both compounds. The kinetic isotope effect (KIE) is then calculated as the ratio of the rates: KIE = k_H / k_D , where k_H is the rate for Alogliptin and k_D is the rate for this compound.

Visualizations

Metabolic Pathway of Alogliptin

References

- 1. Portico [access.portico.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Drug Monograph: Alogliptin (Nesina) [ebmconsult.com]

- 4. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DailyMed - ALOGLIPTIN tablet, film coated [dailymed.nlm.nih.gov]

- 6. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Alogliptin Using Alogliptin-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is an orally administered, potent, and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is used for the treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting DPP-4, alogliptin increases the levels of active incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies of alogliptin.

This document provides detailed application notes and protocols for the quantitative determination of alogliptin in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Alogliptin-d3 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.

Signaling Pathway of Alogliptin

Alogliptin's therapeutic effect is mediated through the potentiation of the incretin pathway. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.

Experimental Protocols

Two common sample preparation techniques for the analysis of alogliptin in plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Below are detailed protocols for each.

Protocol 1: Protein Precipitation

This method is rapid and simple, making it suitable for high-throughput analysis.[4]

1. Materials and Reagents:

-

Alogliptin and this compound reference standards

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

2. Stock and Working Solutions Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alogliptin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Alogliptin stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare calibration curve (CC) and quality control (QC) standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation Procedure:

-

Pipette 100 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction

LLE is a more selective sample clean-up technique that can reduce matrix effects.[5][6]

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of an extraction solvent (e.g., ethyl acetate).

2. Stock and Working Solutions Preparation:

-

Same as Protocol 1.

3. Sample Preparation Procedure:

-

Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These should be optimized for the specific LC-MS/MS system being used.

| Parameter | Condition 1 | Condition 2 |

| LC System | Waters Acquity UPLC or equivalent | Shimadzu Nexera or equivalent |

| Column | Waters Symmetry shield RP C18 (4.6 x 100 mm, 5 µm)[5] | Kinetex C8 (50 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | A: 0.3% Formic acid in waterB: AcetonitrileIsocratic: 20:80 (v/v) A:B[5] | A: 0.1% Formic acid in waterB: MethanolGradient elution[4] |

| Flow Rate | 1.0 mL/min[5] | 0.7 mL/min[4] |

| Injection Volume | 10 µL[5] | 8 µL[4] |

| Column Temperature | Ambient | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive[4] |

| MRM Transitions | Alogliptin: m/z 340.3 → 116.1[4]This compound: m/z 343.2 → 116.1[4] | Alogliptin: m/z 339.19 → 245.11[5]This compound: m/z 343.3 → 196.2[7] |

| Source Temperature | 500°C | 550°C |

| Ion Spray Voltage | 5500 V | 5000 V |

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate are summarized below.

| Parameter | Acceptance Criteria (Typical) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor should be within an acceptable range (e.g., 0.85-1.15) |

| Stability | Analyte stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)[5] |

Quantitative Data Summary

The following tables summarize typical quantitative performance data from published methods.

Table 1: Linearity and Sensitivity

| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Alogliptin | This compound | Human Plasma | 3 - 300 | 3 | [4] |

| Alogliptin | This compound | Rabbit Plasma | 4.0 - 600 | 4.0 | [6] |

| Alogliptin | Vildagliptin | Human Plasma | 40.17 - 16096 | 40.17 | [5] |

| Alogliptin | This compound | Human Plasma | 5.09 - 509 | 5.09 | [8] |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Reference |

| Alogliptin | LQC | 5.09 | 98.23 | 4.35 | 95.68 | 10.8 | [8] |

| Alogliptin | MQC | 254.5 | 101.47 | 0.94 | 102.36 | 1.41 | [8] |

| Alogliptin | HQC | 407.2 | 99.85 | 1.89 | 101.99 | 2.36 | [8] |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Alogliptin | LQC | 96.18 | 6.9 | [5] |

| Alogliptin | HQC | 98.36 | 14.0 | [5] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bioanalysis of alogliptin using LC-MS/MS.

Caption: General workflow for LC-MS/MS bioanalysis of Alogliptin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust, sensitive, and specific method for the quantification of alogliptin in biological matrices. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Clinical pharmacology of alogliptin, a dipeptidyl peptidase-4 inhibitor, for the treatment of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epj.journals.ekb.eg [epj.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Alogliptin and Alogliptin-d3 in Human Plasma by LC-MS/MS

Introduction

Alogliptin is an orally administered, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, Alogliptin increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control.[3][4][5] Accurate and reliable quantification of Alogliptin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Alogliptin in human plasma, utilizing its deuterated analog, Alogliptin-d3, as an internal standard (IS). The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a research or clinical setting.

Signaling Pathway of Alogliptin

Caption: Mechanism of action of Alogliptin as a DPP-4 inhibitor.

Experimental Protocols

This section details the materials and procedures for the quantitative analysis of Alogliptin in human plasma.

Materials and Reagents

-

Alogliptin reference standard (≥99% purity)

-

This compound internal standard (≥99% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (drug-free, sourced from an accredited biobank)

-

Ethyl acetate (for liquid-liquid extraction)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative systems and columns:

-

LC System: Shimadzu LC-20ADvp or equivalent

-

Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent

-

Analytical Column: Inertsil ODS 5 µm C18 (50 x 4.6 mm) or Waters Symmetry Shield RP C-18 (4.6 mm x 100 mm, 5 µm)[6][7]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alogliptin and this compound in methanol.[7]

-

Working Standard Solutions: Serially dilute the Alogliptin stock solution with a 70% methanol-water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.[7]

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 4, 8, 25, 50, 100, 150, 300, and 600 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 8, 250, and 500 ng/mL).[8]

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

a) Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 100 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-